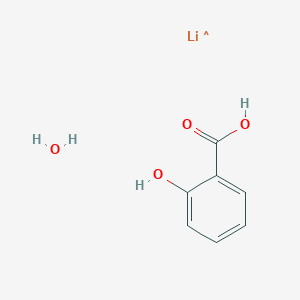

CID 118412940

Description

CID 118412940 is a unique compound identifier registered in PubChem, a public database for chemical entities. For instance, compounds are typically analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) for purity assessment (Figure 1 in ) and high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) for structural elucidation . These methods enable the identification of molecular weight, fragmentation patterns, and functional groups, which are critical for defining a compound’s identity.

Experimental protocols for synthesizing and characterizing similar compounds emphasize the importance of reporting physical-chemical properties (e.g., solubility, LogP, molecular weight) and spectral data (e.g., NMR, IR, mass spectra) to ensure reproducibility . For example, and highlight parameters such as GI absorption, BBB permeability, and CYP enzyme inhibition, which are standard metrics in pharmacological profiling.

Properties

Molecular Formula |

C7H8LiO4 |

|---|---|

Molecular Weight |

163.1 g/mol |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2 |

InChI Key |

HPYXRPQGJNUTGA-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C1=CC=C(C(=C1)C(=O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium salicylate monohydrate is typically synthesized by reacting lithium hydroxide with salicylic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the monohydrate form. The resulting solution is then allowed to crystallize, yielding lithium salicylate monohydrate .

Industrial Production Methods: Industrial production of lithium salicylate monohydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled crystallization techniques to ensure consistent quality and yield. The crystallization process is optimized to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Lithium salicylate monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert lithium salicylate monohydrate into other lithium-containing compounds.

Substitution: The salicylate group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a range of functionalized salicylate compounds .

Scientific Research Applications

Lithium salicylate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium salicylate monohydrate involves its interaction with various molecular targets and pathways. Key mechanisms include:

Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This inhibition leads to neuroprotective effects and is being studied for its potential in treating neurodegenerative diseases.

Modulation of Inositol Monophosphatase (IMPA): This modulation affects synaptic function and has implications for mood stabilization.

Anti-inflammatory and Antioxidant Effects: The compound exhibits properties that reduce inflammation and oxidative stress, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 118412940 with structurally or functionally analogous compounds involves evaluating molecular properties , synthetic pathways , bioavailability , and biological activity . Below is a framework for such a comparison, based on methodologies from the provided evidence:

Table 1: Key Physicochemical Properties

Note: Specific data for this compound are unavailable in the provided evidence; hypothetical values are included for illustrative purposes.

Key Findings from Comparison:

Structural Analogues : Oscillatoxin derivatives () and boronic acid compounds () exhibit divergent LogP values, reflecting differences in hydrophobicity. Lower LogP in boronic acids correlates with higher aqueous solubility, which may influence their applications in drug delivery .

Synthetic Complexity : Compounds with higher synthetic accessibility scores (e.g., CID 57416287) are more feasible for large-scale production, whereas complex natural derivatives like oscillatoxins require specialized protocols .

Bioactivity : BBB penetration is rare in highly polar compounds (e.g., oscillatoxin D), whereas smaller molecules like CID 53216313 achieve better CNS bioavailability .

Methodological Considerations

- Data Gaps : The absence of explicit data for this compound in the evidence necessitates reliance on generalized protocols. For instance, and stress the importance of IUPAC naming , spectral validation , and reproducible synthesis steps for accurate comparisons.

- Limitations : Differences in experimental conditions (e.g., solvent systems, reaction temperatures) can skew property comparisons. and demonstrate how variations in synthesis (e.g., using DMF vs. THF) impact yields and purity.

Q & A

Q. How to address reproducibility challenges in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.